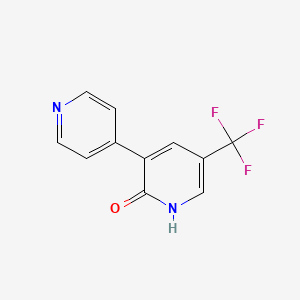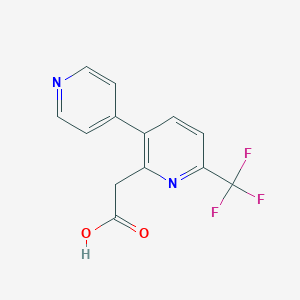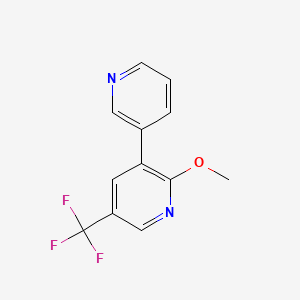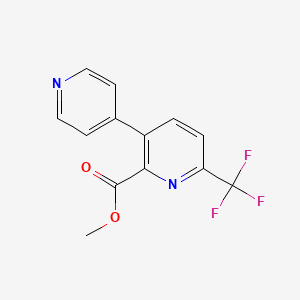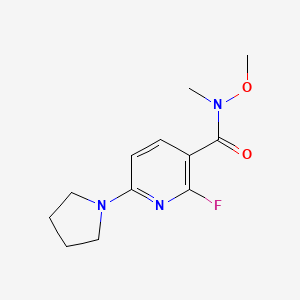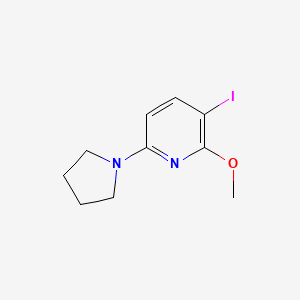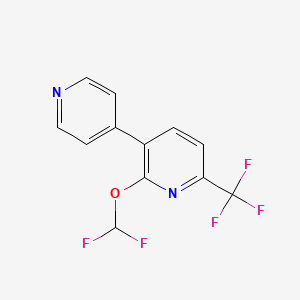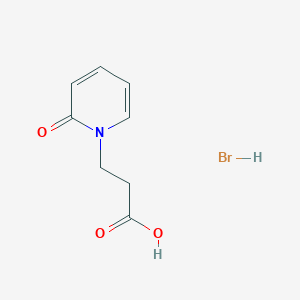
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide
Vue d'ensemble
Description
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide (3-OPAH) is an organic compound which has been studied extensively for its potential therapeutic applications. 3-OPAH is a bromide salt of 3-(2-oxo-2H-pyridin-1-yl)-propionic acid, a compound with a number of unique properties. It is a small molecule that can be easily synthesized and is relatively stable in aqueous solutions. 3-OPAH has been studied for its potential to act as an analgesic, anti-inflammatory, and anti-convulsant agent. It has also been investigated as a potential therapeutic agent for the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Applications De Recherche Scientifique
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has been studied extensively in scientific research due to its potential therapeutic applications. It has been studied as an analgesic, anti-inflammatory, and anti-convulsant agent. It has also been investigated as a potential therapeutic agent for the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has been studied as a potential agent for the treatment of cancer, as an antioxidant, and as a potential agent for the treatment of metabolic disorders.
Mécanisme D'action
The exact mechanism of action of 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide is not yet fully understood. However, it is believed that 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are compounds that play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide may reduce inflammation and pain. In addition, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has been shown to act as an agonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to act as an agonist of the G protein-coupled receptor GPR119. In addition, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been shown to reduce the levels of reactive oxygen species, which are molecules that can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and is relatively stable in aqueous solutions. It also has a number of biochemical and physiological effects, making it suitable for use in a variety of experiments. However, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide also has some limitations. It is not as potent as some other compounds, and its effects may not be as long-lasting as other compounds.
Orientations Futures
There are a number of potential future directions for the use of 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide. It could be further studied as an analgesic, anti-inflammatory, and anti-convulsant agent. It could also be studied as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide could be further studied as a potential agent for the treatment of cancer, as an antioxidant, and as a potential agent for the treatment of metabolic disorders. Finally, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide could be further studied for its potential to act as a neuroprotective agent, which could potentially be used to protect neurons from damage caused by oxidative stress.
Propriétés
IUPAC Name |
3-(2-oxopyridin-1-yl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.BrH/c10-7-3-1-2-5-9(7)6-4-8(11)12;/h1-3,5H,4,6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDWIAFPYJIWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389749.png)

